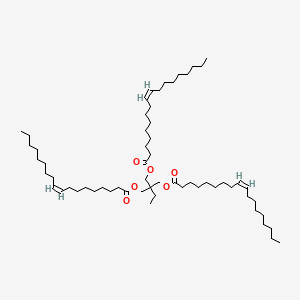

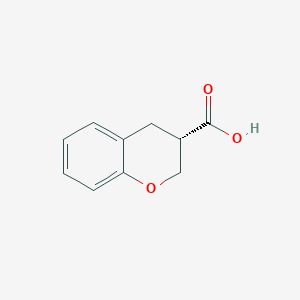

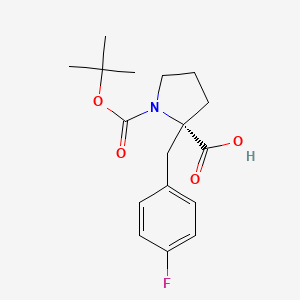

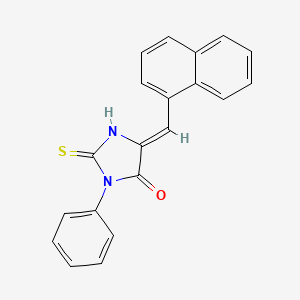

tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate

概要

説明

The compound tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is a specialized organic molecule that is likely to be used as an intermediate in the synthesis of more complex chemical entities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl carbamate compounds and their synthesis, characterization, and potential applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another method involves the asymmetric Mannich reaction to synthesize tert-butyl carbamates with chiral centers . Additionally, the synthesis of tert-butyl carbamates can involve multiple steps, including protection and deprotection strategies, as seen in the synthesis of an intermediate of the natural product jaspine B .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be characterized using various spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of certain tert-butyl carbamate derivatives have been characterized, revealing intramolecular hydrogen bonds and the stabilization of the molecular structure . These studies provide a foundation for understanding the molecular structure of tert-butyl carbamates, which is essential for their application in synthesis.

Chemical Reactions Analysis

Tert-butyl carbamates can undergo a variety of chemical reactions, making them versatile building blocks in organic synthesis. They can react with organometallics to give N-(Boc)hydroxylamines and can be used as monomeric building blocks for the synthesis of more complex molecules such as ureidopeptides . The reactivity of these compounds is crucial for their utility in constructing diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can affect the boiling and melting points of these compounds . The crystal packing and thermal stability can be studied using thermal analysis techniques such as DSC and TGA . These properties are important for the handling, storage, and application of tert-butyl carbamates in various chemical processes.

科学的研究の応用

Synthesis and Medicinal Chemistry

A highly stereoselective asymmetric aldol route has been developed for synthesizing tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, which is a key building block for novel protease inhibitors. This synthetic approach utilizes asymmetric syn- and anti-aldol reactions to set both stereogenic centers, highlighting its importance in the preparation of potent β-secretase inhibitors, critical for Alzheimer's disease research (Ghosh, Cárdenas, & Brindisi, 2017).

Organic Synthesis Methodologies

In another study, an efficient chiral inversion strategy involving Boc-involved neighboring group participation mediated by thionyl chloride was employed. This method offers significant advantages in terms of simplicity, cost efficiency, yield, purification procedure, and industry reliability compared to previous methods (Li et al., 2015).

Catalysis and Chemical Transformations

A bioinspired manganese complex-catalyzed epoxidation reaction was utilized for the synthesis of an important synthetic intermediate of carfilzomib, demonstrating the catalytic potential of manganese complexes in the efficient synthesis of bioactive compounds (Qiu, Xia, & Sun, 2019).

Crystallographic and Structural Studies

The compound has also been subject to crystallographic studies, providing insights into its molecular structure and potential applications in the development of new materials or drugs. For instance, the crystal structure of a related carbamate compound was analyzed, offering valuable information on molecular packing, hydrogen bonding, and other structural characteristics (Kant, Singh, & Agarwal, 2015).

Photocatalysis and Synthetic Applications

Photoredox catalysis was employed in a cascade amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, showcasing a novel pathway for assembling a range of 3-aminochromones under mild conditions. This illustrates the compound's role in enabling new synthetic methodologies (Wang et al., 2022).

将来の方向性

The future directions of research on “tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate” could involve exploring its potential applications in synthetic organic chemistry, given the unique reactivity pattern of the tert-butyl group . Additionally, the development of more efficient and sustainable methods for the introduction of the tert-butoxycarbonyl group into a variety of organic compounds could be another area of focus .

特性

IUPAC Name |

tert-butyl N-[(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO3/c1-15(2,3)21-14(19)18-12(13-8-20-13)6-9-4-10(16)7-11(17)5-9/h4-5,7,12-13H,6,8H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGKCDXMOMAORK-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)F)F)[C@H]2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432886 | |

| Record name | tert-Butyl {(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate | |

CAS RN |

388071-27-0 | |

| Record name | tert-Butyl {(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)